4-[[(2-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride
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Overview
Description
4-[[(2-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride is a chemical compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a methoxyphenyl group attached to a benzoic acid moiety through a methylamino linkage. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzylamine with formaldehyde to form the intermediate 2-methoxyphenylmethylamine.
Coupling Reaction: The intermediate is then coupled with 4-carboxybenzaldehyde under acidic conditions to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[[(2-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted benzoic acid derivatives.
Scientific Research Applications
4-[[(2-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[(2-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methoxyphenyl)methylamino]benzoic acid
- 4-[(2-Ethoxyphenyl)methylamino]benzoic acid
- 4-[(2-Methoxyphenyl)amino]benzoic acid
Uniqueness
4-[[(2-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group and the methylamino linkage differentiates it from other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[(2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-20-15-5-3-2-4-14(15)11-17-10-12-6-8-13(9-7-12)16(18)19;/h2-9,17H,10-11H2,1H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJQFMXAXCHUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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